Phenylacridone

描述

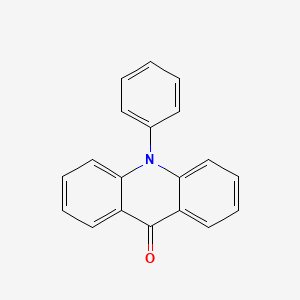

Phenylacridone is a chemical compound belonging to the acridone family, characterized by its tricyclic structure. It is known for its unique photophysical properties, making it a valuable compound in various scientific fields. The compound features an electron-donating amine and an electron-withdrawing carbonyl group, which contribute to its excellent photoluminescence and photostability .

准备方法

Synthetic Routes and Reaction Conditions: Phenylacridone can be synthesized through various methods. One common approach involves the condensation of 4-hydroxy-2-methylquinoline with respective aldehydes, followed by oxidative photolytic cyclization . Another method includes the treatment of acridine with 1-aminobenzotriazole and lead tetraacetate, resulting in the formation of N-phenylacridone via a non-concerted benzyne reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation, cyclization, and purification through crystallization or chromatography.

化学反应分析

Reaction Conditions

The synthesis typically requires the following conditions:

-

Reagents : Acridine, 1-aminobenzotriazole, lead tetraacetate

-

Solvent : Dichloromethane

-

Temperature : Room temperature

-

Duration : 24 hours

The yields of phenylacridone can vary based on the purity of the starting materials and the efficiency of the reaction conditions.

Chemical Reactions Involving this compound

This compound exhibits various chemical reactivity patterns typical of acridone derivatives. These include electrophilic substitutions, nucleophilic additions, and oxidation-reduction reactions.

Electrophilic Substitution Reactions

This compound can undergo electrophilic substitution at positions on the acridone ring. Common electrophiles include:

-

Nitrating agents : Such as nitric acid, which can introduce nitro groups at positions 2 or 7.

-

Halogenating agents : Such as bromine or chlorine for halogen substitution.

These reactions often result in disubstitution patterns due to the electron-rich nature of the nitrogen atom in the acridone structure .

Nucleophilic Addition Reactions

The carbonyl group in this compound is susceptible to nucleophilic attack. Reactions with nucleophiles such as:

-

Hydrides : Lead to reductions forming dihydro derivatives.

-

Amines : Can result in the formation of substituted amines through nucleophilic addition followed by dehydration.

For example, treatment with zinc dust can reduce this compound to yield 9,10-dihydro derivatives .

Oxidation and Reduction Reactions

This compound can also participate in oxidation reactions:

-

Oxidation with dichromate : Converts this compound into more oxidized derivatives.

-

Reduction with tin and hydrochloric acid : Yields amino derivatives .

Mechanistic Insights

Understanding the mechanisms behind these reactions provides insights into their selectivity and efficiency. For instance, the electrophilic substitution mechanism typically involves:

-

Formation of a sigma complex upon attack by an electrophile.

-

Rearrangement leading to product formation while restoring aromaticity.

In contrast, nucleophilic additions involve direct attack on the carbonyl carbon followed by proton transfer steps leading to various products depending on the nature of the nucleophile used .

Reaction Yields and Conditions

| Synthesis Method | Yield (%) | Temperature (°C) | Time (hours) |

|---|---|---|---|

| Benzyne Reaction | ~5% | Room temperature | 24 |

| Electrophilic Substitution | Variable | Varies by substrate | Varies |

| Nucleophilic Addition | High (~76%) | Ambient | 24 |

科学研究应用

Anti-Cancer Activity

Phenylacridone and its derivatives have been extensively studied for their anti-cancer properties. Research indicates that these compounds can interact with DNA, thereby affecting cellular processes related to cancer proliferation.

Case Studies

- A study involving 9-phenyl acridine (ACPH) demonstrated its effectiveness against various human cancer cell lines, including melanoma (A375) and leukemia (L1210). The compound sensitized cells to UV-induced DNA damage, indicating its potential as a therapeutic agent in combination with radiation therapy .

- Another investigation highlighted the cytotoxic effects of this compound derivatives on multiple tumor cell lines, showcasing their selective inhibition of cancer cell proliferation .

Biophysical Studies

Biophysical techniques have been employed to understand the interaction of this compound with DNA at a molecular level. These studies provide insights into the binding modes and thermodynamic parameters associated with these interactions.

Binding Studies

- Techniques such as UV-Vis spectroscopy and fluorescence spectroscopy have been utilized to characterize the binding affinity of this compound derivatives to calf thymus DNA (CT-DNA). The results indicate strong intercalation binding modes with high specificity for double-stranded DNA .

Drug Development Potential

The unique properties of this compound derivatives position them as promising candidates in drug development.

Poly(ADP-ribose) Polymerase Inhibition

- Recent research suggests that this compound may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition could enhance the efficacy of existing cancer therapies by preventing cancer cells from repairing damaged DNA .

Synthesis and Optimization

- Various synthetic routes have been explored to develop more potent this compound derivatives. For instance, microwave-assisted synthesis has been reported as an efficient method for producing novel compounds with enhanced biological activity against cancer cells .

Summary Table of Findings

作用机制

Phenylacridone can be compared with other similar compounds, such as:

Naphthacridone: This compound is structurally similar but contains a naphthalene ring instead of a phenyl ring.

Uniqueness: this compound’s unique combination of electron-donating and electron-withdrawing groups, along with its excellent photophysical properties, sets it apart from other similar compounds .

相似化合物的比较

- Acridone

- Naphthacridone

- Phenazine

生物活性

Phenylacridone is a compound derived from acridine, which has garnered attention in recent years for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a member of the acridine family, characterized by its phenyl group substitution at the acridine structure. This modification can influence its biological activity, particularly in terms of DNA interaction and enzyme inhibition.

Research indicates that this compound derivatives exhibit anti-cancer activity primarily through:

- DNA Binding : The interaction with DNA is a crucial aspect of its mechanism. The binding affinity can be quantified using the association constant (logK), which reflects how effectively the compound interacts with DNA.

- Enzyme Inhibition : Phenylacridones have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerase and telomerase, which are vital for DNA replication and repair .

Key Research Findings

- Quantitative Structure-Activity Relationship (QSAR) Analysis :

-

Case Study on 9-Phenyl Acridine :

- A specific derivative, 9-phenyl acridine (ACPH), exhibited promising anti-cancer properties. It was found to induce apoptosis in cancer cell lines (A375 and HeLa) while showing lower toxicity to normal cells. Mechanistically, ACPH caused DNA damage and disrupted mitochondrial membrane potential, leading to the activation of apoptotic pathways .

- Biological Activity Spectrum :

Data Table: Biological Activity of this compound Derivatives

| Compound | Biological Activity | Mechanism of Action | IC50 Value (μM) |

|---|---|---|---|

| 9-Phenyl Acridine | Anti-cancer | Induces apoptosis via DNA damage | 86 |

| Phenyl Acridine 1 | Enzyme inhibition | Inhibits topoisomerase | Not specified |

| Phenyl Acridine 2 | Antibacterial | Disrupts bacterial cell wall synthesis | Not specified |

属性

IUPAC Name |

10-phenylacridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO/c21-19-15-10-4-6-12-17(15)20(14-8-2-1-3-9-14)18-13-7-5-11-16(18)19/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKIEMZASYETFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203185 | |

| Record name | 9-Hydro-9-oxo-10-phenylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5472-23-1 | |

| Record name | 9-Hydro-9-oxo-10-phenylacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005472231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Hydro-9-oxo-10-phenylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Phenyl-9(10H)-acridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。